(4E)-2-(2-chloro-4,5-difluorophenyl)-4-(3-chloro-5-methoxy-4-propoxybenzylidene)-1,3-oxazol-5(4H)-one
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Overview
Description
2-(2-CHLORO-4,5-DIFLUOROPHENYL)-4-[(E)-1-(3-CHLORO-5-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]-1,3-OXAZOL-5(4H)-ONE is a synthetic organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This compound is characterized by the presence of chloro, difluoro, methoxy, and propoxy substituents, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-CHLORO-4,5-DIFLUOROPHENYL)-4-[(E)-1-(3-CHLORO-5-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]-1,3-OXAZOL-5(4H)-ONE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of substituents: Chloro, difluoro, methoxy, and propoxy groups can be introduced through substitution reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production methods may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and employing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.
Reduction: Reduction reactions may lead to the removal of oxygen or the addition of hydrogen atoms.
Substitution: The chloro, difluoro, methoxy, and propoxy groups may participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
Chemistry
Synthesis of novel compounds:
Biology
Biological assays: It may be used in biological assays to study its effects on various biological systems.
Medicine
Drug development: The compound may serve as a lead compound for developing new pharmaceuticals with potential therapeutic applications.
Industry
Material science: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-CHLORO-4,5-DIFLUOROPHENYL)-4-[(E)-1-(3-CHLORO-5-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]-1,3-OXAZOL-5(4H)-ONE depends on its specific interactions with molecular targets. These may include:
Binding to enzymes or receptors: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathway modulation: It may influence various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(2-CHLORO-4,5-DIFLUOROPHENYL)-1,3-OXAZOLE: A simpler analog without the methoxy and propoxy groups.
4-[(E)-1-(3-CHLORO-5-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]-1,3-OXAZOL-5(4H)-ONE: An analog lacking the difluorophenyl group.
Uniqueness
The unique combination of chloro, difluoro, methoxy, and propoxy substituents in 2-(2-CHLORO-4,5-DIFLUOROPHENYL)-4-[(E)-1-(3-CHLORO-5-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]-1,3-OXAZOL-5(4H)-ONE may impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H15Cl2F2NO4 |
---|---|
Molecular Weight |
442.2 g/mol |
IUPAC Name |
(4E)-2-(2-chloro-4,5-difluorophenyl)-4-[(3-chloro-5-methoxy-4-propoxyphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C20H15Cl2F2NO4/c1-3-4-28-18-13(22)5-10(7-17(18)27-2)6-16-20(26)29-19(25-16)11-8-14(23)15(24)9-12(11)21/h5-9H,3-4H2,1-2H3/b16-6+ |
InChI Key |
VXQJLPSJVCUGFX-OMCISZLKSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1Cl)/C=C/2\C(=O)OC(=N2)C3=CC(=C(C=C3Cl)F)F)OC |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Cl)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3Cl)F)F)OC |
Origin of Product |
United States |
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